Triptinin B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triptinin B involves several key steps, including demethylation at C4, carboxylation at C3, and hydroxylation at C14 . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of adventitious root cultures of Tripterygium regelii, have shown promise in producing diterpenoids like this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Triptinin B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Triptinin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating biological pathways, particularly those involving leukotrienes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other medical conditions.
Mechanism of Action
Triptinin B exerts its effects primarily through its action as a leukotriene D4 antagonist. It binds to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and other related symptoms. The molecular targets and pathways involved include the leukotriene receptor pathway and various downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Triptinin A: Another diterpenoid from Tripterygium wilfordii, structurally similar to Triptinin B but with different functional groups.
Triptolide: A well-known diterpenoid with potent anti-inflammatory and anti-cancer properties.
Celastrol: A triterpenoid from the same plant, known for its anti-inflammatory and anti-tumor activities.
Uniqueness of this compound
This compound is unique due to its specific action as a leukotriene D4 antagonist, which sets it apart from other diterpenoids like triptolide and celastrol that have broader mechanisms of action. Its specific molecular structure and functional groups also contribute to its distinct biological activities .
Properties
IUPAC Name |
8-hydroxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-5-8-17-15(18(13)21)6-7-16-12(3)14(19(22)23)9-10-20(16,17)4/h5,8,11,16,21H,6-7,9-10H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMVUCYIROVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C=CC(=C3O)C(C)C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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